![molecular formula C17H22ClNO B2428211 {[4-(ベンジルオキシ)フェニル]メチル}(プロパン-2-イル)アミン塩酸塩 CAS No. 1158363-96-2](/img/structure/B2428211.png)
{[4-(ベンジルオキシ)フェニル]メチル}(プロパン-2-イル)アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride is an organic compound that belongs to the class of substituted phenylamines. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methyl group and an isopropylamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
科学的研究の応用
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Isopropylamine Moiety: The final step involves the reaction of the benzyloxyphenylmethyl intermediate with isopropylamine under acidic conditions to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the phenyl ring or the amine group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced phenylamines and alcohols.
Substitution: Various substituted phenylamines depending on the nucleophile used.
作用機序
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, while the isopropylamine moiety influences its pharmacokinetic properties. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
{[4-(Methoxy)phenyl]methyl}(propan-2-yl)amine hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group.
{[4-(Ethoxy)phenyl]methyl}(propan-2-yl)amine hydrochloride: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride provides unique steric and electronic properties that differentiate it from its analogs. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(2)18-12-15-8-10-17(11-9-15)19-13-16-6-4-3-5-7-16;/h3-11,14,18H,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPLXSIZHQVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2428128.png)
![2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2428129.png)
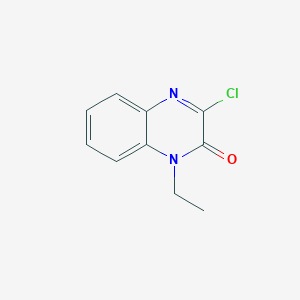
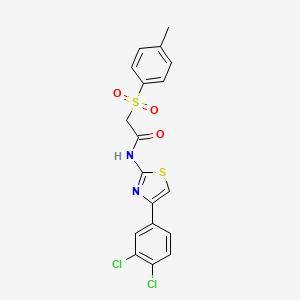
![N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2428134.png)
![3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2428135.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2428137.png)
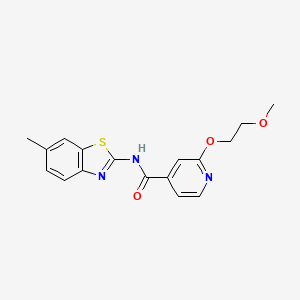
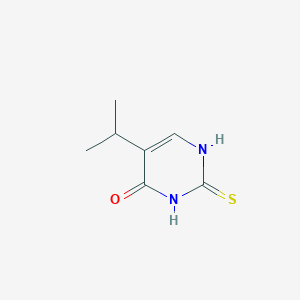
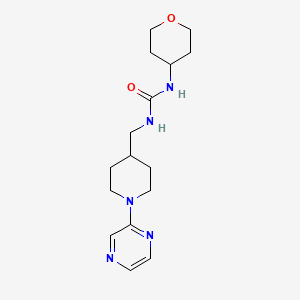
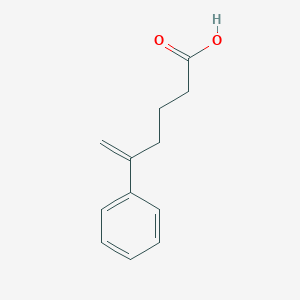
![N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2428146.png)
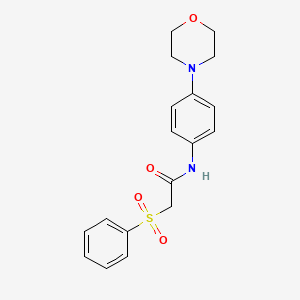
![ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2428151.png)
